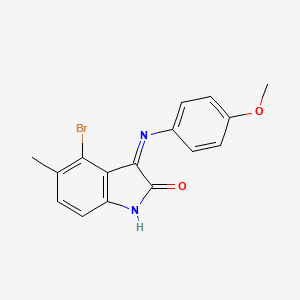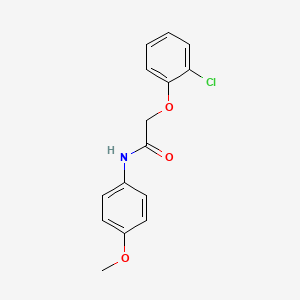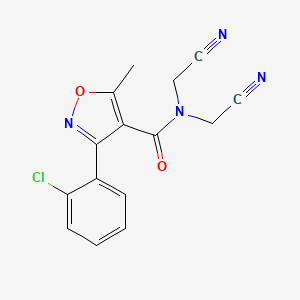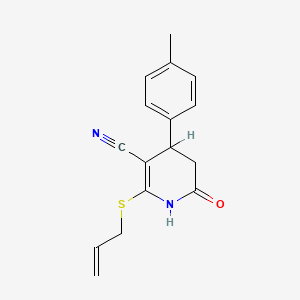![molecular formula C19H12Cl2N2O3S B11690981 3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11690981.png)
3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromenone core, and a dichlorophenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction between a thioamide and a haloketone. The chromenone core can be synthesized via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. The final step involves coupling the thiazole and chromenone intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of nitro groups would yield the corresponding amines.
科学研究应用
3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The dichlorophenyl moiety may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiazole ring can also play a role in binding to metal ions or other biomolecules, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Chromenone derivatives: Compounds with a chromenone core are known for their diverse biological activities, including anti-inflammatory and antioxidant effects.
Uniqueness
3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of both the thiazole and chromenone moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
属性
分子式 |
C19H12Cl2N2O3S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC 名称 |
3-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C19H12Cl2N2O3S/c1-25-16-4-2-3-10-7-12(18(24)26-17(10)16)15-9-27-19(23-15)22-14-6-5-11(20)8-13(14)21/h2-9H,1H3,(H,22,23) |
InChI 键 |
DSBMMSNXMADRTQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene](/img/structure/B11690902.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690910.png)
![N-[3,5-bis(4-fluorophenoxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690914.png)


![(2Z)-2-[(2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11690935.png)

![butyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11690940.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11690944.png)

![(3Z)-3-[(2-methoxy-5-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690958.png)


